Benzonitrile, 2-(1-fluoro-2-naphthalenyl)-
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Overview
Description
Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- is an organic compound with the molecular formula C17H10FN and a molecular weight of 247.2664 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a fluorinated naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(1-fluoro-2-naphthalenyl)- typically involves the reaction of 2-fluoronaphthalene with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-fluoronaphthalene is reacted with benzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(1-fluoro-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile. These complexes can be used as synthetic intermediates in various chemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: Similar in structure but lacks the naphthalene ring.
4-Fluorobenzonitrile: Another fluorinated benzonitrile with the fluorine atom in a different position.
2-(1-Fluoronaphthalen-2-yl)benzonitrile: A closely related compound with similar properties.
Uniqueness
Benzonitrile, 2-(1-fluoro-2-naphthalenyl)- is unique due to the presence of both a benzonitrile group and a fluorinated naphthalene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
918630-52-1 |
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Molecular Formula |
C17H10FN |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(1-fluoronaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C17H10FN/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-10H |
InChI Key |
BZDPMPWVUFVHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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